

# mifepristone chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |              |
|----------------|--------------|
| Compound Name: | Mifepristone |
| Cat. No.:      | B1683876     |

[Get Quote](#)

An In-depth Technical Guide on the Chemical Structure and Properties of **Mifepristone**

## Introduction

**Mifepristone**, also known by its developmental code name RU-486, is a synthetic steroid with potent antagonistic properties at the progesterone and glucocorticoid receptors.<sup>[1][2]</sup> It is a 19-norsteroid derivative and is chemically described as 11 $\beta$ -[p-(Dimethylamino)phenyl]-17 $\alpha$ -(1-propynyl)estra-4,9-dien-17 $\beta$ -ol-3-one.<sup>[1]</sup> Initially developed as an antiglucocorticoid, its powerful antiprogestin activity has led to its primary clinical application in medical termination of pregnancy, typically in combination with a prostaglandin analog like misoprostol.<sup>[1][3]</sup> Beyond this, it is approved for controlling hyperglycemia in patients with Cushing's syndrome.<sup>[2][4]</sup> This document provides a detailed overview of its chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and relevant experimental protocols for its characterization.

## Chemical Structure and Physicochemical Properties

**Mifepristone** is a yellow, crystalline powder.<sup>[5]</sup> Its structure is characterized by a bulky p-(dimethylamino)phenyl group at the 11 $\beta$ -position, which is crucial for its receptor antagonist activity, and a hydrophobic 1-propynyl substituent at the 17 $\alpha$ -position that enhances its binding affinity to the progesterone receptor.<sup>[1]</sup>

## Data Presentation: Chemical and Physical Properties

The fundamental chemical and physical properties of **mifepristone** are summarized below.

| Property          | Value                                                                                                                                                                                                                       | References                              |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| IUPAC Name        | (8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one                                                                      | <a href="#">[1]</a> <a href="#">[5]</a> |
| Synonyms          | RU-486, RU-38486, Mifegyne, Mifeprex, Korlym                                                                                                                                                                                | <a href="#">[1]</a> <a href="#">[5]</a> |
| CAS Number        | 84371-65-3                                                                                                                                                                                                                  | <a href="#">[1]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>29</sub> H <sub>35</sub> NO <sub>2</sub>                                                                                                                                                                             | <a href="#">[1]</a> <a href="#">[4]</a> |
| Molecular Weight  | 429.604 g/mol                                                                                                                                                                                                               | <a href="#">[1]</a> <a href="#">[6]</a> |
| Appearance        | Yellow solid/powder                                                                                                                                                                                                         | <a href="#">[4]</a> <a href="#">[5]</a> |
| Melting Point     | 194-198 °C                                                                                                                                                                                                                  | <a href="#">[1]</a> <a href="#">[4]</a> |
| Boiling Point     | 629 °C (estimate)                                                                                                                                                                                                           | <a href="#">[1]</a>                     |
| Solubility        | Soluble in DMSO (up to 85 mg/mL), ethanol (up to 50 mg/mL), methanol, chloroform, and acetone. <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> Poorly soluble in water. <a href="#">[5]</a> |                                         |

## Data Presentation: Pharmacokinetic Properties

| Property              | Value                                                                                                                                                                                                         | References          |
|-----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------|
| Bioavailability       | ~69%                                                                                                                                                                                                          | <a href="#">[1]</a> |
| Protein Binding       | 98%                                                                                                                                                                                                           | <a href="#">[1]</a> |
| Metabolism            | Hepatic, primarily via CYP3A4 enzymes. <a href="#">[2]</a>                                                                                                                                                    |                     |
| Major Metabolite      | Metapristone                                                                                                                                                                                                  | <a href="#">[1]</a> |
| Elimination Half-life | Complex; initial slow phase of 12-72 hours, followed by a more rapid phase with a half-life of 18 hours. The terminal half-life, including all active metabolites, can be up to 90 hours. <a href="#">[1]</a> |                     |
| Excretion             | Primarily via feces (~83%) and to a lesser extent via urine (~9%). <a href="#">[1]</a>                                                                                                                        |                     |

## Mechanism of Action and Receptor Pharmacology

**Mifepristone** exerts its effects primarily through competitive antagonism of the progesterone receptor (PR) and the glucocorticoid receptor (GR).[\[3\]](#)[\[8\]](#) It binds to these intracellular receptors with high affinity, inducing or stabilizing an inactive receptor conformation.[\[1\]](#)[\[8\]](#)

- As an Antiprogestin: In the presence of progesterone, **mifepristone** acts as a competitive PR antagonist.[\[1\]](#) By blocking progesterone, it causes endometrial decidual degeneration, cervical softening, and an increase in myometrial sensitivity to prostaglandins, leading to uterine contractions.[\[1\]](#)[\[3\]](#)
- As an Antiglucocorticoid: At higher doses, **mifepristone** competitively blocks the GR, antagonizing the effects of cortisol.[\[2\]](#)[\[3\]](#) This action is utilized in the treatment of Cushing's syndrome.[\[9\]](#) The blockade of GR in the hypothalamic-pituitary-adrenal (HPA) axis can lead to a compensatory increase in ACTH and cortisol levels.[\[1\]](#)[\[9\]](#)

- Other Receptor Activity: **Mifepristone** is also a weak antiandrogen but does not bind to estrogen or mineralocorticoid receptors.[\[1\]](#)

## Data Presentation: Receptor Binding Affinity

| Receptor Target              | Ligand                                                                                                                             | Affinity Metric (IC <sub>50</sub> / K <sub>d</sub> )  | References                              |
|------------------------------|------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------|-----------------------------------------|
| Progesterone Receptor (PR)   | Mifepristone                                                                                                                       | IC <sub>50</sub> = 0.025 nM                           | <a href="#">[1]</a>                     |
| Glucocorticoid Receptor (GR) | Mifepristone                                                                                                                       | IC <sub>50</sub> = 2.2 nM (in another report, 2.6 nM) | <a href="#">[1]</a> <a href="#">[7]</a> |
| Androgen Receptor (AR)       | Mifepristone                                                                                                                       | IC <sub>50</sub> = 10 nM                              | <a href="#">[1]</a>                     |
| Progesterone Receptor (PR)   | Mifepristone                                                                                                                       | K <sub>d</sub> < 1 x 10 <sup>-9</sup> M               | <a href="#">[10]</a>                    |
| Glucocorticoid Receptor (GR) | Mifepristone                                                                                                                       | K <sub>d</sub> < 1 x 10 <sup>-9</sup> M               | <a href="#">[10]</a>                    |
| Relative Binding Affinity    | Mifepristone has >2x the affinity for PR than progesterone, and >3x the affinity for GR than dexamethasone.<br><a href="#">[1]</a> |                                                       |                                         |

## Signaling Pathways

The antagonistic action of **mifepristone** disrupts the normal signaling pathways of progesterone and glucocorticoids.

## Progesterone Receptor (PR) Signaling and Antagonism

Progesterone is essential for the maintenance of pregnancy.[\[3\]](#) It binds to its intracellular receptor, which then translocates to the nucleus to regulate gene expression.



[Click to download full resolution via product page](#)

Caption: Progesterone receptor (PR) activation pathway.

**Mifepristone** competitively binds to the PR, preventing the conformational changes necessary for full receptor activation and coactivator recruitment, thereby blocking gene transcription.



[Click to download full resolution via product page](#)

Caption: **Mifepristone's antagonism of the PR pathway.**

## Glucocorticoid Receptor (GR) Signaling and Antagonism

Cortisol, a primary glucocorticoid, regulates a wide range of physiological processes by activating the GR.



[Click to download full resolution via product page](#)

Caption: Glucocorticoid receptor (GR) activation pathway.

**Mifepristone**'s antiglucocorticoid effect is central to its use in Cushing's syndrome. It binds the GR and prevents cortisol-mediated gene expression.



[Click to download full resolution via product page](#)

Caption: **Mifepristone's antagonism of the GR pathway.**

## Experimental Protocols

The characterization of **mifepristone**'s antagonist activity typically involves receptor binding assays and cell-based functional assays.

### Protocol: Competitive Radioligand Binding Assay

This protocol determines the affinity of **mifepristone** for a target receptor (e.g., PR or GR) by measuring its ability to displace a high-affinity radiolabeled ligand.

Methodology:

- Receptor Preparation: Prepare a source of the receptor, such as cell lysates from tissues or cell lines overexpressing the receptor of interest (e.g., T47D cells for PR), or purified recombinant receptor protein.
- Incubation: In a multi-well plate, incubate the receptor preparation with a fixed, low concentration of a radiolabeled ligand (e.g., [<sup>3</sup>H]-progesterone for PR or [<sup>3</sup>H]-dexamethasone for GR).
- Competition: To parallel wells, add increasing concentrations of unlabeled **mifepristone**. Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled agonist).
- Equilibration: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (typically several hours).
- Separation: Separate receptor-bound radioligand from unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.
- Quantification: Wash the filters to remove residual unbound ligand. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Subtract non-specific binding from all measurements. Plot the percentage of specific binding against the logarithm of the **mifepristone** concentration. Fit the resulting

dose-response curve using non-linear regression to determine the  $IC_{50}$  value (the concentration of **mifepristone** that displaces 50% of the bound radioligand). The  $K_i$  (inhibition constant) can then be calculated using the Cheng-Prusoff equation.



[Click to download full resolution via product page](#)

Caption: Workflow for a competitive radioligand binding assay.

## Protocol: Hormone-Responsive Reporter Gene Assay

This functional assay measures **mifepristone**'s ability to block agonist-induced gene transcription in a cellular context.

### Methodology:

- Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK-293 or A549) that endogenously expresses the target receptor or can be co-transfected with a receptor expression plasmid.<sup>[11]</sup> Transfect the cells with a reporter plasmid containing a promoter with multiple copies of a hormone response element (e.g., a GRE or PRE) upstream of a reporter gene (e.g., luciferase).
- Cell Treatment: After allowing time for gene expression (e.g., 24 hours), treat the cells.
  - Agonist Dose-Response: Treat cells with increasing concentrations of an agonist (e.g., dexamethasone or progesterone) to confirm the assay system is responsive.
  - Antagonist Assay: Treat cells with a fixed, submaximal concentration of the agonist (e.g., EC<sub>50</sub> concentration) combined with increasing concentrations of **mifepristone**. Include vehicle-only and agonist-only controls.
- Incubation: Incubate the treated cells for an appropriate period (e.g., 18-24 hours) to allow for reporter gene expression.
- Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add a lysis buffer to release the cellular contents, including the reporter protein.
- Reporter Quantification: Measure the activity of the reporter protein. For a luciferase reporter, add the appropriate substrate (luciferin) and measure the resulting luminescence using a luminometer.
- Data Analysis: Normalize reporter activity to a measure of cell viability or total protein content if necessary. Plot the normalized reporter activity against the logarithm of the **mifepristone** concentration. Fit the data to determine the IC<sub>50</sub> value, representing the concentration of **mifepristone** that inhibits 50% of the agonist-induced reporter activity.



[Click to download full resolution via product page](#)

Caption: Workflow for a hormone-responsive reporter gene assay.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mifepristone - Wikipedia [en.wikipedia.org]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mifepristone? [synapse.patsnap.com]
- 4. Mifepristone | 84371-65-3 [chemicalbook.com]
- 5. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medical treatment of Cushing's syndrome: glucocorticoid receptor antagonists and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Peripheral glucocorticoid receptor antagonism by relacorilant with modest HPA axis disinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [mifepristone chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683876#mifepristone-chemical-structure-and-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)